![molecular formula C22H15N3O5 B2713967 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887886-98-8](/img/structure/B2713967.png)
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
The closest compound I found is 3-Nitrobenzamide . It’s an organic aromatic compound with the formula C7H6N2O3 . It’s used for research and development .
Molecular Structure Analysis
The molecular structure of 3-Nitrobenzamide is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of a similar compound, N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide, involved the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Physical And Chemical Properties Analysis
3-Nitrobenzamide has a molecular weight of 166.13 g/mol . It’s a solid at room temperature with a melting point of 140-143 °C (lit.) .Scientific Research Applications
Nitroreductase Enzyme Activation
Nitroreductase enzymes, identified in cancer research, convert compounds like 5-(aziridin-1-yl)-2,4-dinitrobenzamide to cytotoxic agents for therapeutic applications, illustrating the role of nitro compounds in developing anticancer strategies (Knox et al., 1988).
Corrosion Inhibition
N-phenyl-benzamide derivatives, including those with nitro substituents, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of nitro groups can impact the inhibition efficiency, providing insights into how 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide might behave in similar applications (Mishra et al., 2018).
Polymer Science
Research into polymers has explored compounds with nitrobenzamide components for synthesizing thermally stable materials. These studies offer a glimpse into the potential for using 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide in developing new polymers with enhanced properties (Mehdipour‐Ataei et al., 2004).
Crystal Engineering
The interplay between hydrogen and halogen bonds in crystal structures, including those involving nitrobenzamide compounds, underscores the potential for designing novel crystalline materials with desired properties. This area might be relevant for the structural analysis and material applications of 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide (Saha et al., 2005).
Medicinal Chemistry
Nitrobenzamides have been studied for their photoreactivity and potential in medicinal applications, suggesting a pathway for investigating 3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide in drug development or as a bioactive probe (Gunn & Stevens, 1973).
Safety And Hazards
properties
IUPAC Name |
3-[(3-nitrobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-21(14-7-6-10-16(13-14)25(28)29)24-19-17-11-4-5-12-18(17)30-20(19)22(27)23-15-8-2-1-3-9-15/h1-13H,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFNMPNFEMUOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrobenzamido)-N-phenylbenzofuran-2-carboxamide |
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